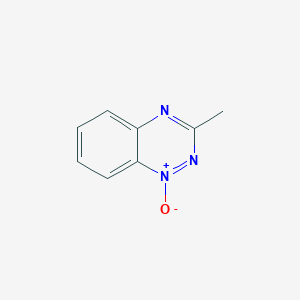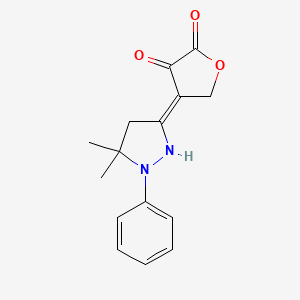
4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone is a synthetic organic compound It features a pyrazole ring fused with a furanone structure, which is further substituted with a phenyl group and hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a diketone.
Cyclization to form the furanone ring: This step might involve the use of an appropriate acid catalyst under reflux conditions.
Substitution reactions: Introduction of the phenyl group and hydroxy group can be done through electrophilic aromatic substitution and hydroxylation reactions, respectively.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazole ring or the furanone ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid catalysts like sulfuric acid or Lewis acids for cyclization reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could lead to alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
In the industrial sector, the compound might be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone would depend on its specific application. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-2(5H)-furanone: Lacks the hydroxy group, which might affect its reactivity and applications.
4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-pyranone: Similar structure but with a pyranone ring instead of a furanone ring.
Uniqueness
The presence of both the pyrazole and furanone rings, along with the specific substitutions, makes 4-(4,5-Dihydro-5,5-dimethyl-1-phenyl-1H-pyrazol-3-yl)-3-hydroxy-2(5H)-furanone unique. These structural features can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
50413-16-6 |
|---|---|
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.30 g/mol |
IUPAC Name |
(4E)-4-(5,5-dimethyl-1-phenylpyrazolidin-3-ylidene)oxolane-2,3-dione |
InChI |
InChI=1S/C15H16N2O3/c1-15(2)8-12(11-9-20-14(19)13(11)18)16-17(15)10-6-4-3-5-7-10/h3-7,16H,8-9H2,1-2H3/b12-11+ |
InChI Key |
RBXWAVKIUGWBLR-VAWYXSNFSA-N |
Isomeric SMILES |
CC1(C/C(=C\2/COC(=O)C2=O)/NN1C3=CC=CC=C3)C |
Canonical SMILES |
CC1(CC(=C2COC(=O)C2=O)NN1C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



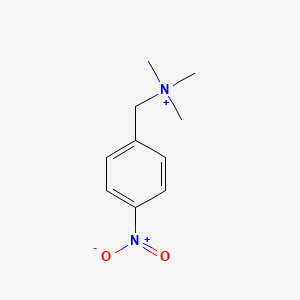
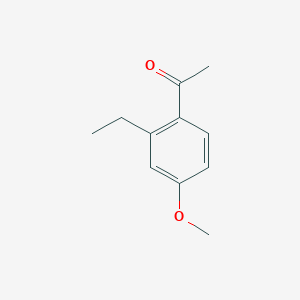
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)

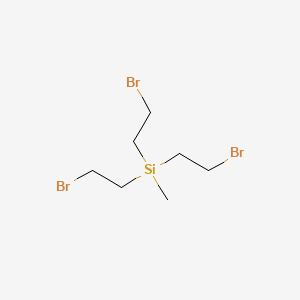
![ethyl 5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B14653508.png)
![1-hydroxy-2-[(E)-sulfamoyliminomethyl]benzene](/img/structure/B14653512.png)
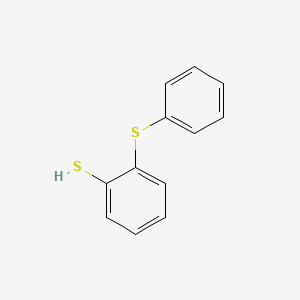
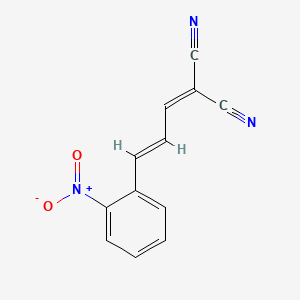
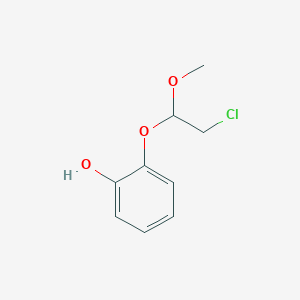
![1-Methyl-2,3,7-trioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14653551.png)
![1,4,5,6-Tetrahydro[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B14653552.png)
